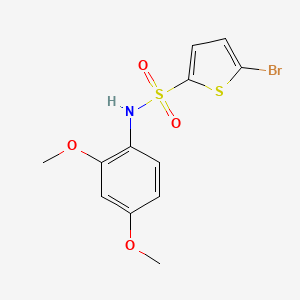![molecular formula C20H24N2O3S B3545209 N-(2-methylbenzyl)-N-[4-(1-pyrrolidinylcarbonyl)phenyl]methanesulfonamide](/img/structure/B3545209.png)
N-(2-methylbenzyl)-N-[4-(1-pyrrolidinylcarbonyl)phenyl]methanesulfonamide
説明
N-(2-methylbenzyl)-N-[4-(1-pyrrolidinylcarbonyl)phenyl]methanesulfonamide, also known as MS-275, is a histone deacetylase (HDAC) inhibitor that has been extensively studied for its potential therapeutic applications in cancer treatment. This compound belongs to the class of benzamide derivatives and has been shown to have promising anti-tumor activity in preclinical studies.
作用機序
The mechanism of action of N-(2-methylbenzyl)-N-[4-(1-pyrrolidinylcarbonyl)phenyl]methanesulfonamide involves the inhibition of HDAC enzymes, which are responsible for the deacetylation of histone proteins. By inhibiting HDAC activity, this compound can cause the acetylation of histone proteins, leading to changes in gene expression that can promote tumor cell death. In addition, this compound has been shown to induce the expression of pro-apoptotic genes and inhibit the expression of anti-apoptotic genes, further promoting tumor cell death.
Biochemical and Physiological Effects
This compound has been shown to have a number of biochemical and physiological effects. In preclinical studies, this compound has been shown to inhibit tumor cell proliferation, induce tumor cell death, and inhibit tumor angiogenesis. In addition, this compound has been shown to have immunomodulatory effects, including the activation of immune cells such as T cells and natural killer cells.
実験室実験の利点と制限
One of the main advantages of using N-(2-methylbenzyl)-N-[4-(1-pyrrolidinylcarbonyl)phenyl]methanesulfonamide in lab experiments is its specificity for HDAC enzymes. This specificity allows for the targeted inhibition of HDAC activity, which can lead to changes in gene expression that are relevant to cancer treatment. However, one limitation of using this compound in lab experiments is its potential toxicity. This compound has been shown to have toxic effects on normal cells, which can limit its therapeutic potential.
将来の方向性
There are a number of future directions for the study of N-(2-methylbenzyl)-N-[4-(1-pyrrolidinylcarbonyl)phenyl]methanesulfonamide. One area of interest is the development of combination therapies that incorporate this compound with other anti-cancer agents. In addition, there is ongoing research into the use of this compound in the treatment of other diseases, such as inflammatory disorders and neurodegenerative diseases. Finally, there is interest in the development of new HDAC inhibitors that have improved specificity and reduced toxicity compared to this compound.
科学的研究の応用
N-(2-methylbenzyl)-N-[4-(1-pyrrolidinylcarbonyl)phenyl]methanesulfonamide has been extensively studied for its potential therapeutic applications in cancer treatment. It has been shown to inhibit the activity of HDAC enzymes, which are involved in the regulation of gene expression. By inhibiting HDAC activity, this compound can cause the acetylation of histone proteins, leading to changes in gene expression that can promote tumor cell death.
特性
IUPAC Name |
N-[(2-methylphenyl)methyl]-N-[4-(pyrrolidine-1-carbonyl)phenyl]methanesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O3S/c1-16-7-3-4-8-18(16)15-22(26(2,24)25)19-11-9-17(10-12-19)20(23)21-13-5-6-14-21/h3-4,7-12H,5-6,13-15H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQZJPCGJEXFIGY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CN(C2=CC=C(C=C2)C(=O)N3CCCC3)S(=O)(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N~1~-(4-bromo-2-fluorophenyl)-N~2~-[(4-methoxyphenyl)sulfonyl]-N~2~-methylglycinamide](/img/structure/B3545131.png)
![N~2~-(2,3-dimethylphenyl)-N~1~-(2-methoxy-5-nitrophenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B3545135.png)
![5-[(2-bromo-4-ethylphenoxy)methyl]-3-(3-nitrophenyl)-1,2,4-oxadiazole](/img/structure/B3545138.png)
![3,3'-[5-(4-bromophenyl)-1H-pyrrole-1,2-diyl]dipropanoic acid](/img/structure/B3545150.png)
![N~1~-(2,3-dimethylphenyl)-N~2~-[(4-fluorophenyl)sulfonyl]-N~2~-methylglycinamide](/img/structure/B3545153.png)
![N~2~-[(4-chlorophenyl)sulfonyl]-N~1~-(3,4-dimethoxyphenyl)-N~2~-(3,4-dimethylphenyl)glycinamide](/img/structure/B3545159.png)
![4-[(2-methylbenzyl)(methylsulfonyl)amino]-N-[3-(trifluoromethyl)phenyl]benzamide](/img/structure/B3545161.png)
![N-[2-(1-azepanyl)-2-oxoethyl]-N-(4-chlorophenyl)-4-methoxybenzenesulfonamide](/img/structure/B3545169.png)
![ethyl (2-{[3-(3,4,5-trimethoxyphenyl)acryloyl]amino}-1,3-thiazol-4-yl)acetate](/img/structure/B3545173.png)
![N-(4-{[2-(4-chloro-2-methylphenoxy)acetyl]amino}phenyl)-2-furamide](/img/structure/B3545179.png)

![2-{[2-(ethylsulfinyl)ethyl]thio}-6-(4-methylphenyl)-4-phenylnicotinonitrile](/img/structure/B3545202.png)
![2-{4-[(1-allyl-4,6-dioxo-2-thioxotetrahydro-5(2H)-pyrimidinylidene)methyl]-2-ethoxyphenoxy}acetamide](/img/structure/B3545215.png)
![N-(4-{[2-(3,4-dimethylphenoxy)acetyl]amino}phenyl)-2-furamide](/img/structure/B3545232.png)